molecular formula C7H5F2NO B1627416 6-(Difluoromethyl)picolinaldehyde CAS No. 208111-30-2

6-(Difluoromethyl)picolinaldehyde

Cat. No. B1627416
M. Wt: 157.12 g/mol
InChI Key: IUXXMSYHFUPWFT-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H5F2NO . It is also known by other names such as 6-(DIFLUOROMETHYL)PYRIDINE-2-CARBALDEHYDE . The compound has a molecular weight of 157.12 g/mol .


Molecular Structure Analysis

The InChI code for 6-(Difluoromethyl)picolinaldehyde is 1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H . The compound’s canonical SMILES is C1=CC(=NC(=C1)C(F)F)C=O . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-(Difluoromethyl)picolinaldehyde has a molecular weight of 157.12 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has a topological polar surface area of 30 Ų . It is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Green Synthesis of Polysubstituted Picolinaldehydes

6-(Difluoromethyl)picolinaldehyde serves as a precursor in the synthesis of a wide range of polysubstituted picolinaldehydes through a metal-free, visible-light photoredox process. This approach highlights the direct C-H functionalization of pyridines under environmentally benign conditions, demonstrating a sustainable method for constructing complex N-heterocycles crucial for organic and medicinal chemistry applications (Zhang et al., 2021).

Dynamic Kinetic Resolution of Amino Acids

Metal complexes of picolinaldehyde, including 6-(difluoromethyl)picolinaldehyde derivatives, have been identified as cost-effective and environmentally friendly catalysts for the racemization of amino acids. These catalysts exhibit high activity across various amino acid esters and have shown promising applications in chemoenzymatic dynamic kinetic resolutions, providing access to amino acids with high yields and excellent enantioselectivities (Felten et al., 2010).

Nanomagnet Synthesis

The compound has been utilized in the synthesis of 3d-4f nanomagnets through a novel two-step in situ reaction. These nanomagnets, specifically the [Dy(III)2Cu(II)7] and [Gd(III)6Cu(II)12] complexes, exhibit unique properties such as single-molecule magnet behavior and significant magnetocaloric effects, paving the way for advancements in magnetic materials research (Liu et al., 2013).

Safety And Hazards

Specific safety and hazard information for 6-(Difluoromethyl)picolinaldehyde is not provided in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-(difluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXXMSYHFUPWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598361
Record name 6-(Difluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)picolinaldehyde

CAS RN

208111-30-2
Record name 6-(Difluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(difluoromethyl)pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(difluoromethyl)-6-(1,3-dioxolan-2-yl)pyridine (0.5 g, 2.4 mmol) was added 85% formic acid (5 mL). The reaction mixture was warmed to 60° C. for 1.5 h. The mixture was then concentrated under reduced pressure, diluted with ice cold water, neutralized with aqueous sodium hydroxide (4N) and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, concentrated and purified via flash chromatography to afford 6-(difluoromethyl)picolinaldehyde (0.2 g, 51%). MS (ES+) (M+H) 158.16; LCMS retention time: 5.28 min (Method H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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